rac Nebivolol-d4 (Major)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

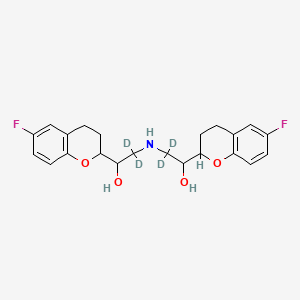

rac Nebivolol-d4 (Major): is a deuterium-labeled derivative of Nebivolol, a third-generation beta-blocker used primarily for the treatment of hypertension and heart failure. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac Nebivolol-d4 (Major) involves the incorporation of deuterium into the molecular structure of Nebivolol. The process typically starts with the preparation of deuterated intermediates, which are then subjected to various chemical reactions to form the final product. The key steps include:

Deuteration of Intermediates:

Formation of Chroman Ring: The chroman ring is a crucial structural component of Nebivolol, and its formation involves cyclization reactions.

Coupling Reactions: The deuterated intermediates are coupled to form the final racemic mixture of Nebivolol-d4.

Industrial Production Methods: Industrial production of rac Nebivolol-d4 (Major) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Deuterated Intermediates: Large-scale production of deuterated intermediates using optimized reaction conditions.

Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve high purity levels.

Quality Control: The product undergoes rigorous quality control tests, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to ensure isotopic purity and structural integrity

Analyse Chemischer Reaktionen

Types of Reactions: rac Nebivolol-d4 (Major) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Nebivolol exhibits unique pharmacological properties due to its dual action as a beta-1 antagonist and a beta-3 agonist, leading to vasodilation through nitric oxide release. The deuterated variant, rac Nebivolol-d4, retains these properties while providing a tool for precise measurement in studies involving mass spectrometry and liquid chromatography.

Pharmacokinetics Studies

rac Nebivolol-d4 is extensively used in pharmacokinetic studies to trace the metabolism of nebivolol. Its isotopic labeling allows for accurate quantification of drug concentrations in biological matrices. This is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profiles.

| Study Type | Application | Outcome |

|---|---|---|

| Metabolism Studies | Tracing metabolic pathways | Identification of metabolites and their kinetics |

| Bioavailability Studies | Assessing systemic exposure | Determination of peak plasma concentrations |

| Drug Interaction Studies | Evaluating interactions with other drugs | Insights into potential drug-drug interactions |

Clinical Trials

In clinical settings, rac Nebivolol-d4 can be employed in trials assessing the efficacy and safety of nebivolol across diverse patient populations. Its use in controlled studies helps in understanding variations in response due to genetic polymorphisms affecting drug metabolism.

Toxicology Assessments

The compound is also valuable in toxicology studies to evaluate the safety profile of nebivolol. By monitoring the effects of its metabolites, researchers can better understand potential adverse effects and mechanisms of toxicity.

Case Study 1: Oxidative Stress Mitigation

A study investigated the protective effects of nebivolol against oxidative stress induced by certain toxins. Researchers utilized rac Nebivolol-d4 to measure changes in reactive oxygen species (ROS) levels in endothelial cells exposed to oxidative stressors. The results indicated that nebivolol significantly reduced ROS production, showcasing its antioxidant properties .

Case Study 2: Heart Failure Management

In a randomized controlled trial focusing on heart failure patients, rac Nebivolol-d4 was used to assess the long-term effects of nebivolol on cardiovascular outcomes. The study demonstrated that patients receiving nebivolol had improved ejection fractions and reduced hospitalizations compared to placebo groups .

Case Study 3: Diabetes and Cardiovascular Health

Another research effort explored nebivolol's effects on diabetic patients with hypertension. Using rac Nebivolol-d4 for precise measurement of drug levels, findings revealed that patients experienced significant reductions in blood pressure without exacerbating insulin resistance .

Wirkmechanismus

rac Nebivolol-d4 (Major) exerts its effects through the same mechanism as Nebivolol. It is a highly selective beta-1 adrenergic receptor antagonist that decreases vascular resistance and increases stroke volume and cardiac output. The compound also induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via beta-3 agonism. This dual mechanism of action makes it effective in lowering blood pressure and managing heart failure .

Vergleich Mit ähnlichen Verbindungen

Bisoprolol: Another highly selective beta-1 adrenergic receptor antagonist used for hypertension and heart failure.

Carvedilol: A non-selective beta-blocker with additional alpha-1 blocking properties.

Atenolol: A selective beta-1 blocker used for cardiovascular conditions.

Uniqueness of rac Nebivolol-d4 (Major): rac Nebivolol-d4 (Major) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the drug’s pharmacological properties. Additionally, its nitric oxide-mediated vasodilatory effect via beta-3 agonism sets it apart from other beta-blockers, which primarily act through beta-1 or alpha-1 adrenergic receptor antagonism .

Biologische Aktivität

rac Nebivolol-d4 (Major) is a deuterated analogue of nebivolol, a selective beta-1 adrenergic receptor antagonist used primarily in the treatment of hypertension and heart failure. This compound exhibits unique pharmacological properties, including vasodilatory effects mediated by nitric oxide (NO). This article delves into the biological activity of rac Nebivolol-d4, highlighting its mechanisms of action, pharmacokinetics, and clinical implications.

Nebivolol, including its deuterated form rac Nebivolol-d4, operates through several key mechanisms:

- Selective Beta-1 Receptor Antagonism : It primarily targets beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility, which helps manage hypertension effectively .

- Nitric Oxide-Mediated Vasodilation : Nebivolol stimulates endothelial nitric oxide synthase via beta-3 agonism, resulting in vasodilation. This dual mechanism differentiates it from traditional beta-blockers that do not induce NO production .

- Cardiovascular Benefits : The unique profile of nebivolol allows it to improve endothelial function, particularly beneficial for patients with comorbid conditions like diabetes and heart failure .

Pharmacokinetics

The pharmacokinetic properties of rac Nebivolol-d4 are crucial for understanding its biological activity:

- Absorption : Peak plasma concentrations are typically reached within 1.5 to 4 hours post-administration .

- Distribution : The compound is highly protein-bound (approximately 98%), primarily to albumin, which influences its bioavailability and therapeutic effects .

- Metabolism : It undergoes hepatic metabolism primarily via glucuronidation and CYP2D6 pathways. Variations in CYP2D6 activity can affect the pharmacokinetics of nebivolol but do not necessitate dosage adjustments in most patients .

Table 1: Biological Activity Parameters of rac Nebivolol-d4

| Activity Type | Description |

|---|---|

| Beta-1 Receptor Affinity | IC50 = 7.41 nM (selective for β1 over β2 receptors) |

| Nitric Oxide Induction | Stimulates NO synthase; induces vasodilation |

| Smooth Muscle Proliferation | Inhibits proliferation in coronary artery smooth muscle cells (IC50 = 6.1 - 7.7 µM) |

| SARS-CoV-2 Protease Inhibition | IC50 = 60.2 µg/ml; inhibits viral pathogenicity in vitro (IC50 = 0.03 µg/ml) |

Case Studies

Several studies have highlighted the efficacy and safety profile of nebivolol in various patient populations:

- Elderly Patients with Heart Failure :

- Hypertensive Patients :

- Patients with Comorbid Conditions :

Eigenschaften

IUPAC Name |

2,2-dideuterio-2-[[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/i11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-AREBVXNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)NC([2H])([2H])C(C3CCC4=C(O3)C=CC(=C4)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.